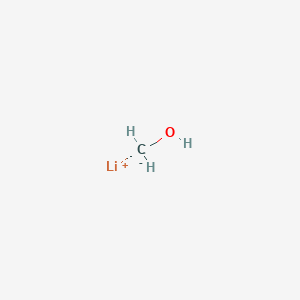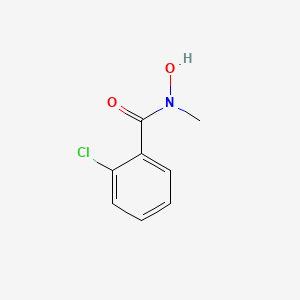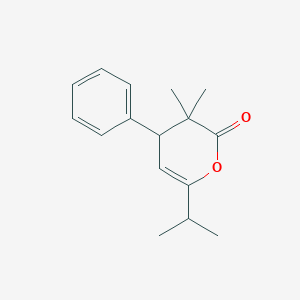
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Michael Addition: Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
2H-Pyran-2-one: The parent compound with a simpler structure.
3,4-Dihydro-2H-pyran: A related compound with similar reactivity.
4-Phenyl-2H-pyran-2-one: Another analog with a phenyl group at a different position.
Uniqueness
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
59592-59-5 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-phenyl-6-propan-2-yl-4H-pyran-2-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)14-10-13(12-8-6-5-7-9-12)16(3,4)15(17)18-14/h5-11,13H,1-4H3 |
InChI 键 |
FROBWALUQRBKPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(C(C(=O)O1)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
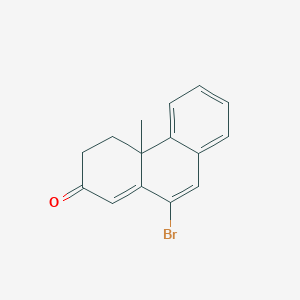
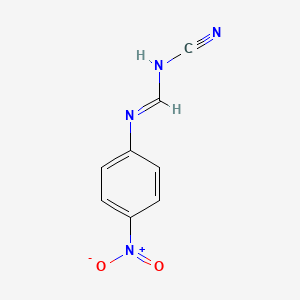
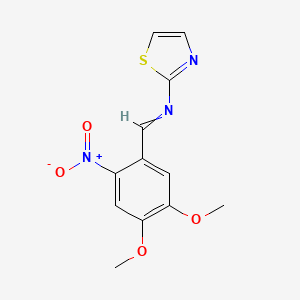
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
